

# A Comparative Guide to Clinical Trials of LAG-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CA224    |           |
| Cat. No.:            | B1668191 | Get Quote |

The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. While CTLA-4 and PD-1/PD-L1 have been the cornerstones of this revolution, the focus is now expanding to novel targets. Lymphocyte-activation gene 3 (LAG-3) has emerged as a promising next-generation immune checkpoint. This guide provides a comprehensive cross-trial comparison of key clinical studies involving leading LAG-3 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape.

#### **The LAG-3 Signaling Pathway**

Lymphocyte-activation gene 3 (LAG-3) is a cell surface protein that plays a crucial role in regulating T-cell function. It is expressed on activated T cells, natural killer (NK) cells, B cells, and dendritic cells. The binding of LAG-3 to its primary ligand, MHC class II molecules, on antigen-presenting cells (APCs) delivers an inhibitory signal to the T cell. This inhibition curtails T-cell proliferation, cytokine production, and cytotoxic activity, thereby contributing to immune tolerance and preventing autoimmunity. In the context of cancer, the upregulation of LAG-3 on tumor-infiltrating lymphocytes (TILs) contributes to T-cell exhaustion and allows tumors to evade immune destruction. LAG-3 inhibitors, typically monoclonal antibodies, block the interaction between LAG-3 and MHC class II, thereby restoring T-cell effector functions and enhancing the anti-tumor immune response.





Click to download full resolution via product page

Caption: LAG-3 signaling pathway and the mechanism of LAG-3 inhibitors.

## **Comparative Efficacy of LAG-3 Inhibitors**



The following tables summarize the key efficacy data from pivotal clinical trials of prominent LAG-3 inhibitors.

Melanoma

| Trial<br>Name<br>(NCT)                                        | LAG-3<br>Inhibitor | Combinati<br>on Agent | Patient<br>Population                                                     | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Objective<br>Response<br>Rate<br>(ORR)          | Overall<br>Survival<br>(OS)                        |
|---------------------------------------------------------------|--------------------|-----------------------|---------------------------------------------------------------------------|-----------------------------------------------------|-------------------------------------------------|----------------------------------------------------|
| RELATIVIT<br>Y-047<br>(NCT0347<br>0922)[1][2]<br>[3][4][5][6] | Relatlimab         | Nivolumab             | Previously<br>untreated,<br>unresectab<br>le or<br>metastatic<br>melanoma | months (vs. 4.6 months with nivolumab alone)        | 43.1% (vs.<br>32.6% with<br>nivolumab<br>alone) | Not reached (vs. 34.1 months with nivolumab alone) |
| Phase 1<br>(NCT0300<br>5782)[7][8]<br>[9][10][11]<br>[12][13] | Fianlimab          | Cemiplima<br>b        | Advanced melanoma (PD-1/L1 inhibitor-naïve)                               | 15 months                                           | 61.2%                                           | Not<br>reached                                     |
| Phase 1<br>(NCT0300<br>5782)[8]                               | Fianlimab          | Cemiplima<br>b        | Advanced<br>melanoma<br>(prior<br>adjuvant<br>PD-1)                       | Not<br>available                                    | 61.5%                                           | Not<br>available                                   |

# Non-Small Cell Lung Cancer (NSCLC)



| Trial<br>Name<br>(NCT)                                     | LAG-3<br>Inhibitor   | Combinati<br>on<br>Agent(s)             | Patient<br>Population                                            | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Objective<br>Response<br>Rate<br>(ORR) | Median<br>Overall<br>Survival<br>(OS) |
|------------------------------------------------------------|----------------------|-----------------------------------------|------------------------------------------------------------------|-----------------------------------------------------|----------------------------------------|---------------------------------------|
| TACTI-002<br>(NCT0362<br>5323)[14]<br>[15][16][17]<br>[18] | Eftilagimod<br>Alpha | Pembrolizu<br>mab                       | 1st line<br>metastatic<br>NSCLC<br>(PD-L1<br>unselected          | 6.9 months                                          | 37.3%                                  | 15.5<br>months                        |
| TACTI-002<br>(NCT0362<br>5323)[15]<br>[18]                 | Eftilagimod<br>Alpha | Pembrolizu<br>mab                       | 2nd line<br>metastatic<br>NSCLC<br>(PD-1/L1<br>refractory)       | 2.1 months                                          | 8.3%                                   | 9.9 months                            |
| INSIGHT-<br>003<br>(NCT0325<br>2938)[19]<br>[20]           | Eftilagimod<br>Alpha | Pembrolizu<br>mab +<br>Chemother<br>apy | 1st line<br>advanced/<br>metastatic<br>non-<br>squamous<br>NSCLC | Not yet<br>reported                                 | 60.8%                                  | 32.9<br>months                        |

### **Other Solid Tumors**



| Trial<br>Name<br>(NCT)                     | LAG-3<br>Inhibitor   | Combinati<br>on Agent | Cancer<br>Type                                         | Median Progressi on-Free Survival (PFS)               | Objective<br>Response<br>Rate<br>(ORR)               | Median<br>Overall<br>Survival<br>(OS)                   |
|--------------------------------------------|----------------------|-----------------------|--------------------------------------------------------|-------------------------------------------------------|------------------------------------------------------|---------------------------------------------------------|
| AIPAC<br>(NCT0261<br>4833)[21]<br>[22][23] | Eftilagimod<br>Alpha | Paclitaxel            | Metastatic<br>Breast<br>Cancer<br>(HR+,<br>HER2-)      | 7.3 months (vs. 7.2 months with placebo + paclitaxel) | 48.3% (vs.<br>38.5% with<br>placebo +<br>paclitaxel) | 20.4 months (vs. 17.5 months with placebo + paclitaxel) |
| TACTI-002<br>(NCT0362<br>5323)[14]<br>[24] | Eftilagimod<br>Alpha | Pembrolizu<br>mab     | 2nd line Head and Neck Squamous Cell Carcinoma (HNSCC) | 4.26<br>months                                        | 38.9%                                                | Not<br>available                                        |

## **Comparative Safety of LAG-3 Inhibitors**

This table provides a summary of treatment-related adverse events (TRAEs) observed in key clinical trials.



| Trial Name                         | LAG-3 Inhibitor<br>Combination          | Any Grade<br>TRAEs | Grade 3-4<br>TRAEs                                             | Common<br>TRAEs (Any<br>Grade)                                                                                  |
|------------------------------------|-----------------------------------------|--------------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| RELATIVITY-<br>047[5][25]          | Relatlimab +<br>Nivolumab               | 83.7%              | 21.1%                                                          | Pruritus, fatigue,<br>rash, diarrhea,<br>hypothyroidism                                                         |
| Phase 1<br>(NCT03005782)           | Fianlimab +<br>Cemiplimab               | 95%                | Not specified, but<br>discontinuation<br>due to AEs was<br>16% | Rash, pruritus, diarrhea, arthralgia, hypothyroidism, adrenal insufficiency, myalgia                            |
| TACTI-002<br>(NSCLC)[16]           | Eftilagimod Alpha<br>+<br>Pembrolizumab | Not specified      | 17% of patients<br>discontinued due<br>to AEs                  | Dyspnea, asthenia, decreased appetite, cough, anemia, fatigue, pruritus, constipation, diarrhea                 |
| AIPAC                              | Eftilagimod Alpha<br>+ Paclitaxel       | Not specified      | Not specified                                                  | Not specified                                                                                                   |
| General LAG-3<br>Inhibitor AEs[26] | Relatlimab                              | Not applicable     | Not applicable                                                 | Pyrexia, pneumonia. Rare but notable: myositis, myasthenia gravis, infection, colitis, pneumonitis, myocarditis |



# Experimental Protocols RELATIVITY-047 (Relatlimab + Nivolumab)

- Study Design: A global, randomized, double-blind, Phase 2/3 study.[2][3]
- Patient Population: Patients aged 12 years or older with previously untreated, unresectable or metastatic melanoma.[1]
- Treatment Arms:
  - Arm 1: Fixed-dose combination of relatlimab (160 mg) and nivolumab (480 mg)
     administered intravenously every 4 weeks.[1][2]
  - Arm 2: Nivolumab (480 mg) administered intravenously every 4 weeks.[1][2]
- Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).[2]
- Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).[2]
- Stratification Factors: LAG-3 expression, PD-L1 expression, BRAF mutation status, and disease stage.[3]





Click to download full resolution via product page

Caption: Experimental workflow for the RELATIVITY-047 trial.

#### Phase 1 (NCT03005782) (Fianlimab + Cemiplimab)

- Study Design: An open-label, non-randomized, multi-cohort, Phase 1 clinical trial.[11]
- Patient Population: Patients with advanced melanoma, including cohorts for those with and without prior anti-PD-1 therapy in the advanced setting.[11]
- Treatment: Fianlimab (1600 mg) and cemiplimab (350 mg) administered intravenously every
   3 weeks for up to 51 weeks, with an optional additional 51 weeks if clinically indicated.[11]
- Primary Endpoint: Objective response rate (ORR) per RECIST 1.1 criteria.[11]



 Secondary Endpoints: Progression-free survival (PFS), duration of response (DOR), disease control rate (DCR), safety, and pharmacokinetics.

Fianlimab + Cemiplimab Phase 1 Trial Workflow

Advanced Melanoma Patients
(Multiple Cohorts)

Fianlimab (1600 mg) +
Cemiplimab (350 mg) IV Q3W

Follow-up for ORR (Primary),
PFS, DOR, DCR, Safety (Secondary)







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. Bristol Myers Squibb Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]

#### Validation & Comparative





- 3. Targeting LAG-3 and PD-1 With Relatlimab and Nivolumab: A New Option Under Study in Advanced Melanoma The ASCO Post [ascopost.com]
- 4. RELATIVITY-047: Relatlimab Plus Nivolumab Worthy of Further Study in Advanced Melanoma and Beyond - The ASCO Post [ascopost.com]
- 5. Immunotherapy Duo Delays Disease Progression in Previously Untreated Patients With Melanoma RELATIVITY-047 The ASCO Post [ascopost.com]
- 6. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Clinical Trials Testing Combination Immunotherapy for High-Risk and Advanced Melanoma: Regeneronâ LAG-3 Program Melanoma Research Alliance [curemelanoma.org]
- 11. ascopubs.org [ascopubs.org]
- 12. First-in-Human Dose-Escalation Study of Fianlimab, an Antilymphocyte Activation Gene-3 Antibody, with Cemiplimab in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical landscape of LAG-3-targeted therapy PMC [pmc.ncbi.nlm.nih.gov]
- 14. immutep.com [immutep.com]
- 15. Combination of eftilagimod alpha and pembrolizumab effective against refractory NSCLC
   BJMO [bjmo.be]
- 16. ascopubs.org [ascopubs.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Eftilagimod Alpha (a Soluble LAG-3 Protein) Combined With Pembrolizumab in Second-Line Metastatic NSCLC Refractory to Anti—Programmed Cell Death Protein 1/Programmed Death-Ligand 1-Based Therapy: Final Results from a Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. onclive.com [onclive.com]
- 20. targetedonc.com [targetedonc.com]
- 21. AIPAC-003: A randomized, double-blind, placebo-controlled phase 3 trial testing eftilagimod alpha (soluble LAG-3) in patients with HER2-neg/low metastatic breast cancer receiving paclitaxel, following an open-label dose optimization. ASCO [asco.org]



- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. Eftilagimod Alpha (Soluble LAG3 Protein) Combined with Pembrolizumab as Second-Line Therapy for Patients with Metastatic Head and Neck Squamous Cell Carcinoma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. LAG3 immune inhibitors: a novel strategy for melanoma treatment PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Clinical Trials of LAG-3 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668191#cross-trial-comparison-of-lag-3-inhibitor-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com